Nickel tungstate

説明

Nickel tungstate (NiWO₄) is a compound of interest due to its applications in catalysis, photoluminescence, and as a material for gas sensors and electrochromic devices. The focus on green and eco-friendly synthesis methods has grown, highlighting the need for sustainable approaches in nanoparticle production.

Synthesis Analysis

Recent advances in the synthesis of nickel and nickel oxide nanoparticles emphasize green chemistry approaches for their eco-friendly, rapid, and cost-effective benefits. Green synthesis methods, using biological systems, offer better structural properties and biological behavior compared to traditional chemical synthetic methods (Din & Rani, 2016).

Molecular Structure Analysis

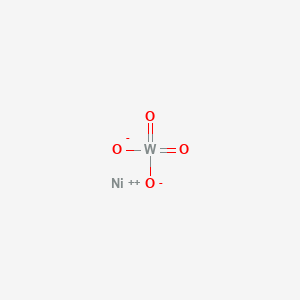

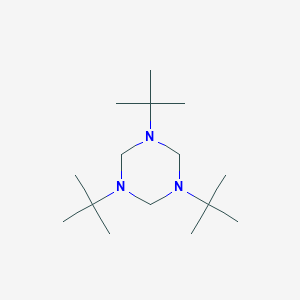

The molecular structure of nickel tungstate involves Ni²⁺ and WO₄²⁻ ions. The structural properties of nickel and nickel oxide nanoparticles can be significantly influenced by the synthesis method, with green synthesis showing promising results in optimizing these properties for various applications.

Chemical Reactions and Properties

Nickel tungstate participates in a variety of chemical reactions, owing to its unique properties. Its role in catalysis, particularly in the carbon dioxide reforming of methane, is noteworthy. Ceria-based nickel catalysts demonstrate high activity and stability for this process, highlighting the compound's potential in converting greenhouse gases into useful products (Jun, Roh, & Chary, 2007).

Physical Properties Analysis

Nickel tungstate's physical properties, such as photoluminescence and electrochromic behavior, make it a candidate for various technological applications. The synthesis method plays a critical role in defining these properties, with aerosol-assisted chemical vapor deposition being a method to enhance gas sensing properties through the formation of p-n heterojunctions (Navarrete & Llobet, 2021).

科学的研究の応用

Photocatalyst Application : Nickel tungstate nanoparticles synthesized via a sonochemical method have shown potential as photocatalysts, especially in the degradation of pollutants like methyl orange under ultraviolet light irradiation (Talebi, 2016).

Catalysis : NiWO4/γ-alumina catalysts, prepared using a novel impregnation method with citric acid, demonstrated higher hydrogenation activity and selectivity compared to conventionally prepared catalysts (Yoshimura et al., 1996).

Synthesis and Structure Characterization : A study optimized experimental parameters for the synthesis of nickel tungstate nanoparticles, finding that particle size can be effectively tuned by controlling variables like nickel and tungstate concentrations (Pourmortazavi et al., 2012).

Improvement of Battery Performance : Sodium tungstate (Na2WO4) was used as an electrolyte additive to enhance the high-temperature performance of nickel–metal hydride (Ni–MH) batteries, showing improved discharge retention and cycling performance (Shangguan et al., 2013).

Supercapacitor Potential : Nickel tungstate nanoparticles synthesized by an electrochemical method displayed enhanced supercapacitive performance, including a significant specific capacitance, making them suitable for use in supercapacitors (Pourmortazavi et al., 2018).

Electrochemical Properties : Laser-modified NiWO4 showed higher specific characteristics than the initial material, making it a promising material for supercapacitors (Starchuk et al., 2022).

Electrochromic Thin Films : NiWO4 thin films were found to exhibit electrochromic properties with better structural stability than amorphous tungsten trioxide films, making them useful in smart window applications (Kuzmin et al., 2001).

Hydrothermal Synthesis Modeling : A thermodynamic model was applied to determine optimal conditions for the hydrothermal synthesis of nickel tungstate, a material used in catalysts and humidity sensors (Dias & Ciminelli, 2001).

将来の方向性

Transition metal tungstate-based nanomaterials, including Nickel Tungstate, have become a research hotspot in electrochemistry due to their abundant natural resources, low costs, and environmental friendliness . Their promising prospects for future development are proposed, and it is anticipated that this will inspire ongoing interest in rational designing and fabricating novel transition metal tungstate-based nanomaterials for high-performance electrochemical devices .

特性

IUPAC Name |

dioxido(dioxo)tungsten;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTKZXWDJGMCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

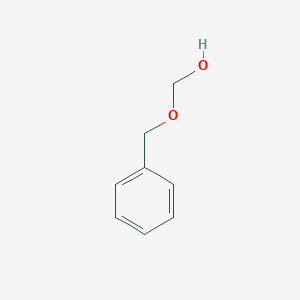

[O-][W](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065720 | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel tungstate | |

CAS RN |

14177-51-6 | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel tungsten oxide (NiWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)